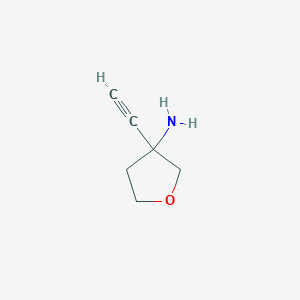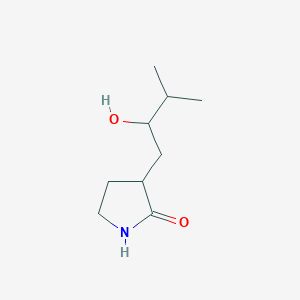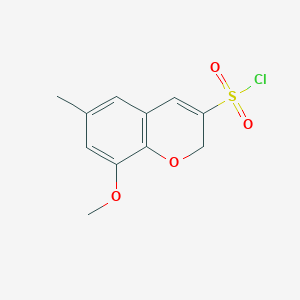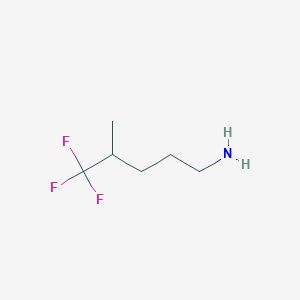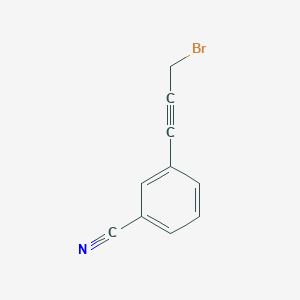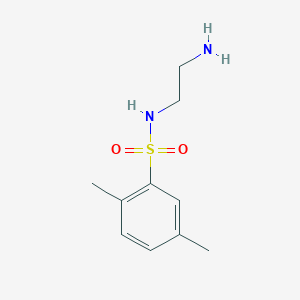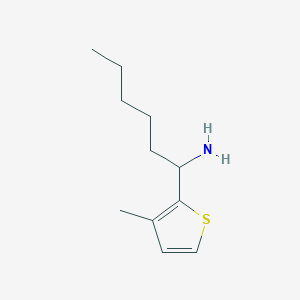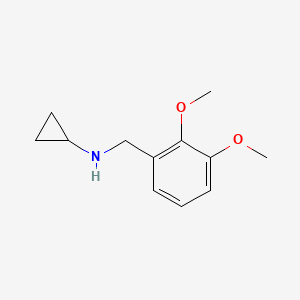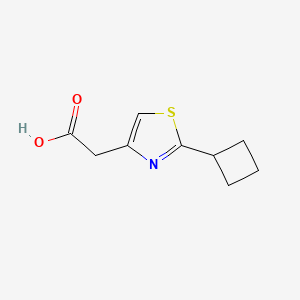
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an acetic acid moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with α-bromoacetic acid, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require heating and the use of solvents like ethanol or water.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign reagents to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
- 2-(2-Aminothiazol-4-yl)acetic acid
- 2-(2-Cyclobutyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Comparison: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is unique due to its cyclobutyl substitution, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic properties and target specific pathways more effectively .
Eigenschaften
Molekularformel |
C9H11NO2S |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-(2-cyclobutyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-8(12)4-7-5-13-9(10-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
InChI-Schlüssel |
DPAQJNDEYLWXMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


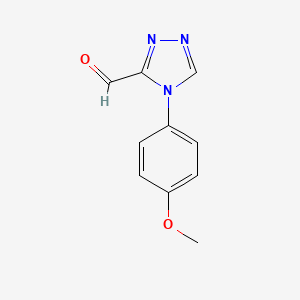
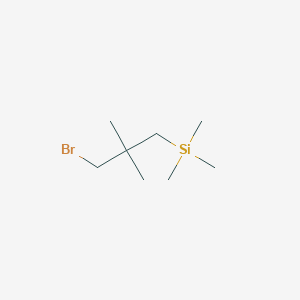
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
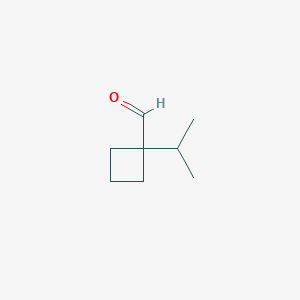
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
